N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine and furan intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different oxygenated derivatives.
Reduction: The piperidine ring can be reduced to form more saturated analogs.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the piperidine ring could produce piperidines with varying degrees of saturation.
Scientific Research Applications
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
- N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Uniqueness
Compared to similar compounds, N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O3/c1-14-10-17(15(2)31-14)13-28-8-6-16(7-9-28)12-26-20(29)21(30)27-19-5-3-4-18(11-19)22(23,24)25/h3-5,10-11,16H,6-9,12-13H2,1-2H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFHQDSVUMPRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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